
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate is a chemical compound with the molecular formula C34H68O5 and a molecular weight of 556.9 g/mol . It is an ester derived from myristic acid and a polyether alcohol. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate typically involves the esterification of myristic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristic acid and the corresponding polyether alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to produce carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Myristic acid and polyether alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in drug delivery systems, where the compound can encapsulate hydrophobic drugs and enhance their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Tetradecyloxy)ethoxy)ethanol: Similar in structure but lacks the ester bond, making it less effective as a surfactant.
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acetate: Another polyether ester but with different alkyl chains, leading to variations in surfactant properties.
Uniqueness
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate is unique due to its specific combination of a long alkyl chain and polyether segments, which provide excellent surfactant properties. This makes it particularly effective in applications requiring emulsification and solubilization of hydrophobic substances .
Eigenschaften
CAS-Nummer |
59599-55-2 |
|---|---|
Molekularformel |
C34H68O5 |
Molekulargewicht |
556.9 g/mol |
IUPAC-Name |
2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl tetradecanoate |
InChI |
InChI=1S/C34H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-36-28-29-37-30-31-38-32-33-39-34(35)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
NNSTUHMKYNCMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


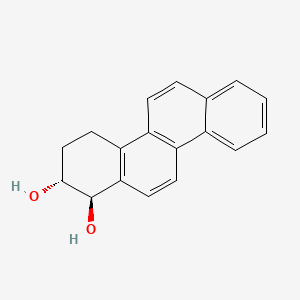

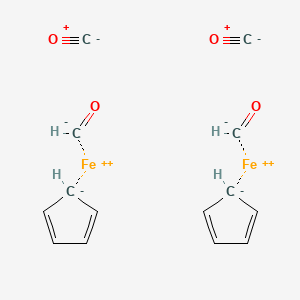

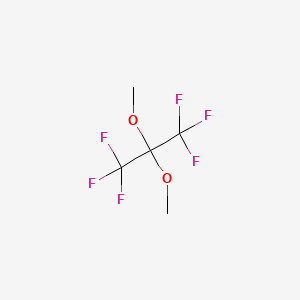
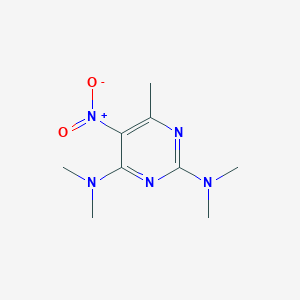
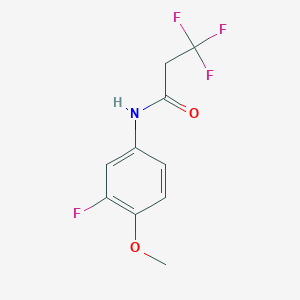
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
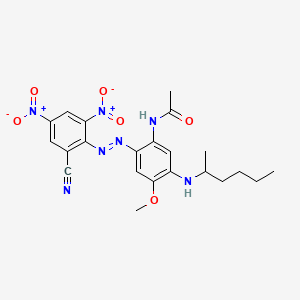

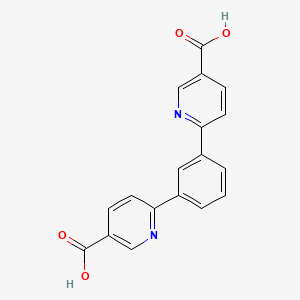
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
